molecular formula C22H21NO6 B2532049 N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-97-9

N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2532049
CAS No.: 1021093-97-9
M. Wt: 395.411
InChI Key: BISCJQBIOLFYGF-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization

  • The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, involving compounds structurally related to N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, have been explored for their potential cytotoxic activities against certain cancer cell lines. These studies underscore the importance of structural modifications in enhancing biological activities, as demonstrated through methods like IR, MS, and NMR spectroscopy (Hassan et al., 2014); (Hassan et al., 2015).

Biological Activities

  • Research on oxyresveratrol derivatives, including imine compounds closely related to the query molecule, has shown significant antioxidant, anti-inflammatory, and neuroprotective properties. These findings are critical for developing therapeutic agents aimed at reducing neuronal oxidative damage (Hur et al., 2013).

Structural Analysis

  • Studies on the structural aspects of chromene derivatives, which share a core structural motif with the queried compound, have provided insights into the conformational dynamics and polymorphism, enhancing the understanding of such molecules' physicochemical properties (Reis et al., 2013).

Antimicrobial and Antifungal Activities

  • Novel pyrazole-5-amine benzamides, with structural similarities, have been synthesized to assess their antibacterial and antifungal activities, revealing significant structure-activity relationships (SARs). This research highlights the potential of such compounds in developing new antimicrobial agents (Raju et al., 2010).

Chemical Space Exploration

  • The development of a diverse library of carboxamide-containing cyclic ethers, through innovative synthetic strategies, has expanded the chemical space, offering novel scaffolds for drug discovery and development (Mao et al., 2008).

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-26-17-8-6-15(7-9-17)12-23-22(25)20-11-19(24)21(14-29-20)28-13-16-4-3-5-18(10-16)27-2/h3-11,14H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISCJQBIOLFYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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